molecular formula C12H19N3O2 B2432884 tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1881288-57-8

tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B2432884
CAS No.: 1881288-57-8
M. Wt: 237.303
InChI Key: HPDUVDQMLLEWDH-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a chemical compound with the molecular formula C13H19N3O4 It is a derivative of imidazo[1,5-a]pyrazine, a heterocyclic compound known for its diverse biological activities

Properties

IUPAC Name

tert-butyl 6-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-6-14-8-13-5-10(14)7-15(9)11(16)17-12(2,3)4/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDUVDQMLLEWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=NC=C2CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities. Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has shown promise in various biological assays, particularly in antibacterial research.

Case Study:

  • A study synthesized several derivatives of imidazo[1,5-a]pyrazine and tested their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Potential

The compound's structural features may enhance interactions with biological targets such as enzymes or receptors, making it a candidate for antitumor applications.

Case Study:

  • A related study evaluated the antitumor activity of various imidazo[1,5-a]pyrazine derivatives in human tumor cell lines (e.g., gastric adenocarcinoma and breast carcinoma). The most promising compounds demonstrated selective cytotoxicity without significant toxicity to non-tumor cells .

Synthetic Applications

This compound serves as a key intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Synthesis Methods:
Common methods for synthesizing this compound involve:

  • Bromination: Utilizing N-Bromosuccinimide (NBS) as a brominating agent under controlled conditions.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterization of synthesized compounds through techniques such as ^1H and ^13C NMR .

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Chemical Identity and Structure
tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS Number: 1881288-57-8) is an organic compound characterized by its unique imidazo[1,5-a]pyrazine framework. The molecular formula is C12H19N3O2C_{12}H_{19}N_{3}O_{2}, with a molecular weight of approximately 237.30 g/mol. This compound features a tert-butyl group and a methyl substituent, contributing to its distinctive chemical properties and potential applications in medicinal chemistry and drug development .

Biological Activity

Pharmacological Properties
Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities. This compound has shown promise in various biological assays, indicating potential therapeutic applications. Its structural features may enhance interactions with biological targets such as enzymes or receptors .

Table 1: Summary of Biological Activities

Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Antiprotozoal Shows efficacy in inhibiting protozoan growth in vitro.
Enzyme Inhibition Potential inhibitor of specific kinases (e.g., p38 MAPK) with promising IC50 values.
Cytotoxicity Demonstrated cytotoxic effects on certain cancer cell lines.

Case Studies

  • Enzyme Inhibition
    • A study evaluated the compound's inhibitory effects on p38 MAPK, a kinase involved in inflammatory responses. The compound exhibited an IC50 value of 53 nM, demonstrating significant inhibition of TNFα and IL-1 induced IL-6 production in SW1353 cells (human chondrosarcoma cell line) .
  • Antimicrobial Activity
    • In vitro assays revealed that this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
  • Antiprotozoal Efficacy
    • The compound was tested against various protozoan parasites, showing promising results with IC50 values below 20 µg/mL for certain strains. This suggests potential use in treating protozoal infections .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features. The presence of the imidazo[1,5-a]pyrazine core is critical for enhancing binding affinity to target enzymes and receptors.

Target Mechanism
p38 MAPK Inhibition of phosphorylation pathways involved in inflammatory responses.
Bacterial Enzymes Disruption of cell wall synthesis or function through enzyme inhibition.
Protozoan Targets Interference with metabolic pathways essential for parasite survival.

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